Evidence 1: Commercial Purity Tiering — 98% (NLT) ISO-Certified vs. 95% Research Grade
The target compound is commercially available at two distinct purity tiers that impact procurement decisions. MolCore supplies the compound at NLT 98% purity under ISO-certified manufacturing protocols suitable for pharmaceutical R&D and quality control environments . Leyan (Shanghai Haohong Biomedical) also lists 98% purity . In contrast, AK Scientific (AKSci) supplies the compound at a minimum purity specification of 95% . For users requiring higher confidence in starting material integrity — particularly in multi-step synthesis where impurities propagate and in biological assays where off-target effects from contaminants must be minimized — the 98% grade provides a 3-percentage-point purity advantage over the 95% grade. This difference translates to a potential impurity burden up to 2.5-fold lower (5% vs. 2% maximum impurity), which can be critical in medicinal chemistry campaigns where structure–activity relationships are sensitive to minor contaminants.
| Evidence Dimension | Commercial purity specification (vendor-reported minimum purity) |
|---|---|
| Target Compound Data | NLT 98% (MolCore, ISO-certified); 98% (Leyan) |
| Comparator Or Baseline | Min. 95% (AKSci); Min. 95% (CymitQuimica) |
| Quantified Difference | 3 percentage-point purity advantage; up to 2.5× lower maximum impurity burden (2% vs. 5%) |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; ISO certification applies to MolCore manufacturing facility |
Why This Matters
Higher starting purity reduces the risk of impurity-driven false positives in biological screening and improves reproducibility in multi-step synthetic sequences, directly affecting procurement specifications for lead optimization programs.
